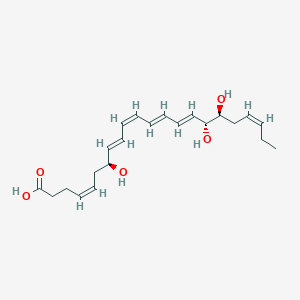

Resolvin D2

Description

Properties

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XFMPMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347465 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810668-37-2 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Resolvin D2: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, has emerged as a potent endogenous molecule with significant therapeutic potential in inflammatory diseases. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD2 actively orchestrates the resolution of inflammation, a process once considered passive. This technical guide provides an in-depth exploration of the discovery of RvD2, its intricate biosynthetic pathway, and the signaling cascades it triggers to promote tissue homeostasis. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising field.

Discovery and Significance

Resolvin D2 was first identified in resolving inflammatory exudates, marking a paradigm shift in our understanding of the resolution of inflammation as an active, biochemically programmed process[1]. Unlike anti-inflammatory agents that block the initiation of inflammation, RvD2 and other SPMs are synthesized during the resolution phase and function to terminate the inflammatory response and promote tissue repair[1][2]. Its potent actions, including inhibiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and microbes, and reducing pro-inflammatory cytokine production, underscore its potential as a novel therapeutic agent for a wide range of inflammatory conditions[1][2].

The Biosynthesis Pathway of Resolvin D2

The biosynthesis of RvD2 is a tightly regulated enzymatic cascade that begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The process primarily involves the sequential actions of two key lipoxygenase (LOX) enzymes.

Step 1: 15-Lipoxygenase (15-LOX) Action: The pathway is initiated by the enzyme 15-lipoxygenase, which oxygenates DHA at the 17th carbon position to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA)[1].

Step 2: 5-Lipoxygenase (5-LOX) Action and Epoxide Formation: Subsequently, the 5-lipoxygenase enzyme acts on 17S-HpDHA. This enzymatic step leads to the formation of a crucial and unstable intermediate, a 7,8-epoxide of a docosahexaenoic acid derivative[1][3].

Step 3: Enzymatic Hydrolysis to Resolvin D2: This epoxide-containing intermediate is then rapidly converted into Resolvin D2 (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid) through enzymatic hydrolysis within phagocytic cells such as macrophages and neutrophils[3][4].

Signaling Pathways and Pro-Resolving Actions

Resolvin D2 exerts its potent pro-resolving effects by binding to a specific G protein-coupled receptor (GPCR) known as GPR18, also designated as DRV2[2][5]. The activation of this receptor on target immune cells, primarily macrophages and neutrophils, initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote tissue repair.

The primary signaling pathways activated by the RvD2-GPR18 interaction include:

-

Cyclic AMP (cAMP) - Protein Kinase A (PKA) Pathway: Binding of RvD2 to GPR18 leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets to modulate cellular functions, including the enhancement of phagocytosis[5].

-

Phospholipase C (PLC) Pathway: RvD2 binding to its receptor can also activate Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, another important second messenger involved in regulating cellular processes like secretion and motility.

These signaling events culminate in the key pro-resolving functions of RvD2:

-

Enhanced Phagocytosis and Efferocytosis: RvD2 significantly boosts the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis) and microbial pathogens (phagocytosis), a critical step in resolving inflammation and preventing secondary tissue damage[1][2][6].

-

Inhibition of Pro-inflammatory Cytokine Production: RvD2 actively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by immune cells[1][7][8].

-

Reduction of Neutrophil Infiltration: By modulating endothelial cell adhesion molecule expression and chemokine gradients, RvD2 limits the recruitment of neutrophils to the site of inflammation[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis and bioactions of Resolvin D2, compiled from various cited studies.

Table 1: Production of Resolvin D2 by Human Leukocytes

| Cell Type | Stimulus | RvD2 Production (pg/10⁶ cells) | Reference |

| M2-like Macrophages | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |

| M1-like Macrophages | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |

| Monocytes | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |

| Neutrophils | 17-HpDHA | Not explicitly quantified, but conversion confirmed | [1] |

Table 2: Bioactive Concentrations and Efficacy of Resolvin D2

| Biological Effect | Cell/Model System | Effective Concentration | Efficacy | Reference |

| Enhanced Efferocytosis of Senescent RBCs (17R-RvD2) | Human M2-like Macrophages | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | - | [9][10] |

| Inhibition of LPS-induced IL-6 Production | Human Monocytes | 10 - 100 nM | Significant reduction | [8] |

| Inhibition of LPS-induced TNF-α Production | Human Monocytes | 10 - 100 nM | Significant reduction | [8] |

| Inhibition of UVB-induced TNF-α Production | Mouse Skin | 3.0 ng/mouse | Significant inhibition | [11] |

| Inhibition of UVB-induced IL-1β Production | Mouse Skin | 3.0 ng/mouse | Significant inhibition | [11] |

| Enhanced Phagocytosis of E. coli | Human Neutrophils | 0.1 - 10 nM | Dose-dependent increase | [12] |

| Receptor Binding (³H-RvD2 to GPR18) | Recombinant Human GPR18 | K_d ~ 9.6 ± 0.9 nM | - | [13][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of Resolvin D2.

Lipid Mediator Extraction and LC-MS/MS Analysis for RvD2 Quantification

This protocol is adapted from methodologies described for the analysis of specialized pro-resolving mediators[14][15].

Objective: To extract and quantify Resolvin D2 from biological samples (e.g., cell culture supernatants, plasma, tissue homogenates).

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (or Formic Acid)

-

Deuterated internal standard (e.g., d5-RvD2)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Collection and Internal Standard Spiking: Collect biological samples and immediately place them on ice. To each sample, add a known amount of deuterated internal standard (e.g., 500 pg of d5-RvD2) to correct for sample loss during extraction and analysis.

-

Protein Precipitation and Lipid Extraction: Add 2 volumes of cold methanol to the sample. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Acidify the supernatant from step 2 to a pH of ~3.5 with acetic acid.

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the lipid mediators with methanol.

-

-

Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Perform chromatographic separation using a binary solvent gradient. A typical gradient might start with a higher aqueous phase (e.g., water/acetonitrile/acetic acid) and ramp up to a higher organic phase concentration to elute the lipid mediators.

-

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify RvD2 and the internal standard based on their specific parent and fragment ion masses.

-

In Vitro Macrophage Phagocytosis Assay

This protocol is a generalized procedure based on common methodologies for assessing macrophage phagocytosis[6][16].

Objective: To determine the effect of Resolvin D2 on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., J774, THP-1) or primary macrophages

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, antibiotics)

-

Resolvin D2

-

Fluorescently labeled particles (e.g., zymosan bioparticles, fluorescently labeled bacteria, or apoptotic cells)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue or other quenching agent for extracellular fluorescence

-

Flow cytometer or fluorescence microscope

Procedure:

-

Macrophage Seeding: Seed macrophages into a multi-well plate at a suitable density and allow them to adhere overnight.

-

RvD2 Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of Resolvin D2 or vehicle control. Incubate for a specified period (e.g., 15-60 minutes) at 37°C.

-

Initiation of Phagocytosis: Add the fluorescently labeled particles to the macrophage cultures at a defined particle-to-cell ratio.

-

Incubation: Incubate the cells with the particles for a set time (e.g., 30-120 minutes) at 37°C to allow for phagocytosis.

-

Termination of Phagocytosis and Removal of Extracellular Particles: Stop the phagocytosis by placing the plate on ice and washing the cells with ice-cold PBS to remove non-ingested particles. For more accurate quantification, a quenching agent can be added to quench the fluorescence of extracellularly bound particles.

-

Analysis:

-

Flow Cytometry: Detach the macrophages from the plate and analyze them by flow cytometry. The percentage of fluorescently positive cells and the mean fluorescence intensity will indicate the extent of phagocytosis.

-

Fluorescence Microscopy: Fix the cells and visualize them using a fluorescence microscope. The number of ingested particles per cell can be quantified.

-

GPR18/DRV2 Receptor Activation Assay (cAMP Measurement)

This protocol is based on the principle of measuring the downstream second messenger, cAMP, following receptor activation[5].

Objective: To assess the activation of the GPR18/DRV2 receptor by Resolvin D2 by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing GPR18/DRV2 (e.g., primary macrophages or a cell line overexpressing the receptor)

-

Resolvin D2

-

Forskolin (positive control for adenylyl cyclase activation)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Seeding and Pre-treatment: Seed the GPR18/DRV2-expressing cells in a multi-well plate and allow them to adhere. Prior to the experiment, pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.

-

RvD2 Stimulation: Add varying concentrations of Resolvin D2, vehicle control, or a positive control (forskolin) to the cells.

-

Incubation: Incubate for a defined time (e.g., 5-15 minutes) at 37°C to allow for GPR18 activation and subsequent cAMP production.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to release the intracellular cAMP.

-

cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and normalize it to the total protein concentration of the cell lysate.

Conclusion and Future Directions

Resolvin D2 is a potent specialized pro-resolving mediator with a well-defined biosynthetic pathway and clear mechanisms of action centered on its interaction with the GPR18/DRV2 receptor. Its ability to enhance phagocytosis, reduce pro-inflammatory cytokine production, and limit neutrophil infiltration highlights its significant therapeutic potential for a host of inflammatory diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic power of Resolvin D2 and the resolution of inflammation. Future research should focus on the clinical translation of these findings, including the development of stable RvD2 analogs and targeted delivery systems to effectively treat inflammatory disorders in humans.

References

- 1. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [ouci.dntb.gov.ua]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

Resolvin D2 Signaling Through the GPR18/DRV2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation. Its actions are primarily mediated through the G protein-coupled receptor GPR18, also designated as the Resolvin D2 receptor (DRV2). The RvD2-GPR18 signaling axis orchestrates a suite of pro-resolving cellular responses, including enhancing macrophage phagocytosis, promoting efferocytosis of apoptotic cells, limiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the ligand-receptor interaction, downstream signaling cascades, key cellular functions, and detailed experimental protocols for studying this critical pro-resolving pathway.

Ligand-Receptor Interaction: Binding and Potency

GPR18 was identified as a specific, high-affinity receptor for RvD2 through an unbiased G protein-coupled receptor-β-arrestin–based screening system.[1] This interaction is stereoselective, as other related lipid mediators like RvD1 and RvD3 do not activate GPR18 at similar concentrations.[1] The binding kinetics and functional potency of this interaction have been quantified, demonstrating that RvD2 engages its receptor at sub-nanomolar to low nanomolar concentrations, consistent with its biological activity range.[1][2]

Table 1: Quantitative Analysis of RvD2 and GPR18 Interaction

| Parameter | Description | Value | Cell System | Reference |

| Kd | Dissociation Constant | ~10 nM | Recombinant human GPR18 in CHO cells | [1] |

| Kd | Dissociation Constant | 9.6 ± 0.9 nM | Recombinant human GPR18 in CHO cells | [2] |

| EC50 | Half-maximal effective concentration | ~2.0 x 10-13 M | β-arrestin recruitment in GPR18-expressing cells | [1][2] |

The RvD2-GPR18 Signaling Cascade

Table 2: Key Downstream Signaling Events of the RvD2-GPR18 Axis

| Signaling Event | Description | Modulator/Inhibitor | Effect of Inhibitor | Reference |

| Gαs Coupling | RvD2 stimulates Gαs, leading to adenylyl cyclase activation. | Cholera Toxin (CTX) | Mimics Gαs activation | [3][8] |

| Gαi/o Coupling | RvD2 stimulates Gαi/o, leading to adenylyl cyclase inhibition and other effects. | Pertussis Toxin (PTX) | Blocks Gαi/o signaling, attenuating ERK phosphorylation and cell migration. | [4][6] |

| cAMP Production | RvD2 stimulation leads to an increase in intracellular cAMP in human macrophages. | GPR18 shRNA | Abolishes RvD2-stimulated cAMP increase. | [1][3] |

| β-Arrestin Recruitment | Ligand binding promotes the translocation of β-arrestin to the receptor. | - | A primary mechanism for GPR18 screening and signaling. | [1] |

| ERK1/2 Phosphorylation | RvD2 enhances the phosphorylation of ERK1/2. | GPR18 Knockout | Abolishes RvD2-stimulated ERK1/2 phosphorylation. | [3][7] |

| STAT3 Phosphorylation | RvD2 enhances the phosphorylation of STAT3. | GPR18 Knockout | Abolishes RvD2-stimulated STAT3 phosphorylation. | [3][7] |

| CREB Phosphorylation | RvD2 enhances the phosphorylation of CREB. | GPR18 Knockout | Abolishes RvD2-stimulated CREB phosphorylation. | [3][7] |

| Akt Phosphorylation | RvD2 activates the PI3K/Akt signaling pathway. | - | Implicated in pro-myogenic effects. | [9] |

Pro-Resolving Functions of RvD2-GPR18 Signaling

The engagement of GPR18 by RvD2 translates into potent, multi-level pro-resolving actions that are critical for restoring tissue homeostasis following inflammation or infection. These actions are consistently abrogated in GPR18-deficient mice or when GPR18 is knocked down, confirming the central role of this receptor in mediating RvD2's effects.[1][3]

Table 3: Summary of Cellular and In Vivo Functions

| Function | Description | Quantitative Effect | Cell/Model System | Reference |

| Phagocytosis | Enhanced engulfment of microbes (e.g., E. coli, S. aureus) by phagocytes. | Dose-dependent increase | Human & Mouse Macrophages | [1][3] |

| Efferocytosis | Enhanced clearance of apoptotic polymorphonuclear neutrophils (PMNs). | >60% increase | Mouse Peritonitis Model | [1] |

| Leukocyte Trafficking | Reduction of PMN infiltration into inflamed tissues. | >50% reduction in PMNs | Mouse Peritonitis Model | [1][10] |

| Cytokine Regulation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhancement of anti-inflammatory IL-10. | Significant reduction | LPS-stimulated Human Monocytes | [10][11] |

| Infection Control | Increased bacterial clearance and improved survival in sepsis models. | >50% increased survival | Mouse Cecal Ligation and Puncture (CLP) Sepsis Model | [3][10] |

| Organ Protection | Amelioration of tissue damage in various disease models. | Reduced plaque necrosis, decreased hepatic fibrosis. | Atherosclerosis & Aging Models | [12][13][14] |

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the RvD2-GPR18 signaling axis.

Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

This assay quantifies the interaction between GPR18 and β-arrestin upon ligand binding. The DiscoveRx PathHunter assay is a common platform.[1][4]

Methodology:

-

Cell Plating: Seed PathHunter CHO-K1 GPR18 β-arrestin cells in a 384-well white, solid-bottom assay plate at a density of 5,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of RvD2 (e.g., 10-14 to 10-8 M) in an appropriate assay buffer.

-

Ligand Incubation: Add the diluted RvD2 or vehicle control to the cells. Incubate for 90 minutes at 37°C.

-

Signal Detection: Add the PathHunter detection reagent mixture, containing the chemiluminescent substrate, to each well. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the relative luminescence units (RLU) against the logarithm of the RvD2 concentration. Determine the EC50 value using a non-linear regression curve fit.

Protocol: Radioligand Binding Assay

This assay directly measures the binding of radiolabeled RvD2 to GPR18 to determine binding affinity (Kd) and receptor density (Bmax).[1]

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO cells overexpressing human GPR18.

-

Binding Reaction: In a 96-well plate, incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]-RvD2.

-

Non-Specific Binding: For each concentration, run a parallel set of reactions containing a high concentration of unlabeled RvD2 to determine non-specific binding.

-

Incubation: Incubate the reactions for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand. The Kd is the negative reciprocal of the slope.

Protocol: Intracellular cAMP Measurement

This protocol measures the modulation of intracellular cAMP levels, a key second messenger, following GPR18 activation.[3]

Methodology:

-

Cell Plating: Seed primary macrophages or GPR18-expressing cells in a 96-well plate and allow them to adhere.

-

Stimulation: Treat the cells with various concentrations of RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.

-

Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (e.g., Elite cAMP ELISA Assay kit, eEnzyme).

-

ELISA: Perform the competitive enzyme-linked immunosorbent assay according to the manufacturer's instructions. Briefly, the cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding to a cAMP-specific antibody coated on the plate.

-

Detection: Add the substrate and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the cAMP concentration in the sample.

-

Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known cAMP concentrations.

Protocol: Macrophage Phagocytosis Assay

This functional assay measures the ability of RvD2 to enhance the engulfment of particles by macrophages.[3][12]

Methodology:

-

Cell Plating: Plate resident peritoneal macrophages or bone marrow-derived macrophages onto a 96-well plate (0.5 x 105 cells/well).

-

Ligand Incubation: Incubate the macrophages with RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.

-

Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled, serum-opsonized E. coli or zymosan particles) to the wells and incubate for 60-90 minutes at 37°C to allow for phagocytosis.

-

Quenching: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader. Alternatively, for microscopy or flow cytometry, wash the cells to remove non-internalized particles and fix them with paraformaldehyde.

-

Analysis: Quantify the phagocytic activity by comparing the fluorescence of RvD2-treated cells to vehicle-treated controls. A phagocytic index (e.g., percentage of positive cells multiplied by their mean fluorescence intensity) can be calculated.

Conclusion and Therapeutic Outlook

The Resolvin D2-GPR18 signaling axis represents a potent, endogenous pathway for actively resolving inflammation and promoting a return to homeostasis. The detailed mechanisms, involving multiple G-protein coupling and diverse downstream effectors, highlight the sophisticated nature of this pro-resolving system. The ability of RvD2 to enhance microbial clearance while simultaneously dampening excessive inflammation underscores its therapeutic potential. For drug development professionals, targeting the GPR18 receptor with specific agonists could offer a novel therapeutic strategy for a wide range of inflammatory conditions, including sepsis, atherosclerosis, neuroinflammation, and inflammatory organ injury, by harnessing the body's own resolution programs.[2][12][15]

References

- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The Resolvin D2-GPR18 Axis Enhances Bone Marrow Function and Limits Hepatic Fibrosis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The resolvin D2 - GPR18 axis is expressed in human coronary atherosclerosis and transduces atheroprotection in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

Resolvin D2: A Comprehensive In-Vivo Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue repair. Its multifaceted in vivo functions position it as a promising therapeutic candidate for a wide range of inflammatory and infectious diseases. This technical guide provides an in-depth overview of the core biological functions of RvD2 in vivo, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Functions of Resolvin D2 In Vivo

RvD2 orchestrates the resolution of inflammation through a multi-pronged approach that includes limiting excessive neutrophil infiltration, enhancing macrophage-mediated clearance of apoptotic cells and microbes, and promoting tissue regeneration.

Anti-inflammatory and Pro-resolving Actions

RvD2 demonstrates potent anti-inflammatory effects across various in vivo models. It actively limits the influx of neutrophils to sites of inflammation and stimulates the clearance of cellular debris, thereby facilitating the transition from a pro-inflammatory to a pro-resolving state.

Table 1: In Vivo Anti-inflammatory and Pro-resolving Effects of Resolvin D2

| Animal Model | Disease/Stimulus | RvD2 Dose | Route of Administration | Key Outcomes | Citation |

| Mouse | Zymosan-induced Peritonitis | 10 pg | Intraperitoneal | ~70% reduction in polymorphonuclear neutrophil (PMN) infiltration. | [1] |

| Mouse | Allergic Airway Inflammation (House Dust Mite) | 100 ng | Intranasal | Decreased bronchoalveolar lavage eosinophils, lymphocytes, and macrophages; reduced airway hyperresponsiveness and pro-inflammatory cytokines (IL-4, IL-5, IL-13). | [2][3] |

| Mouse | Cecal Ligation and Puncture (CLP) Sepsis | ~2.7 nmol/mouse | Intravenous | Increased survival (>50%); reduced local and systemic bacterial burden; decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); enhanced macrophage phagocytosis. | [1][4] |

| Rat | Burn Injury with Secondary Sepsis | 25 ng/kg/day for 7 days | Systemic | Restored neutrophil directionality; increased survival from 0% to 100% after a secondary septic insult. | [5][6] |

| Mouse | Inflammasome-mediated Peritonitis (MSU, Alum, LPS) | Not specified | Intraperitoneal | Suppressed inflammasome-mediated peritoneal inflammation; decreased IL-1β, IL-6, and TNF-α levels. | [7] |

| Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | 0.1 µM (ex vivo) | Not applicable | Attenuated colonic inflammation; decreased IL-1β and TNF-α transcriptional levels. | [8] |

Tissue Repair and Regeneration

Beyond its anti-inflammatory roles, RvD2 actively promotes the repair and regeneration of damaged tissues. This includes stimulating re-vascularization, enhancing wound healing, and promoting muscle regeneration.

Table 2: In Vivo Effects of Resolvin D2 on Tissue Repair and Regeneration

| Animal Model | Injury Model | RvD2 Dose | Route of Administration | Key Outcomes | Citation |

| Mouse | Hind Limb Ischemia | Not specified | Not specified | Enhanced perfusion recovery and arteriogenesis; reduced neutrophil accumulation. | [9] |

| Mouse | Excisional Wound Healing | Not specified | Topical | Accelerated wound closure (healed by 22.8 ± 1.8 days vs. 28.6 ± 1.5 days for vehicle). | |

| Mouse | Duchenne Muscular Dystrophy (mdx) | 5 µg/kg/day | Intraperitoneal | Dampened inflammation; promoted myoblast differentiation. | [10] |

| Rat | Pulpotomy Model | Not specified | Not specified | Induced formation of reparative dentin; promoted proliferation and migration of dental pulp cells. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key in vivo experimental protocols used to elucidate the functions of RvD2.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model mimics human polymicrobial sepsis.[4]

-

Anesthesia: Mice are anesthetized using isoflurane.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a needle. A small amount of fecal matter is extruded to induce peritonitis. The abdominal incision is then closed.

-

RvD2 Administration: RvD2 (e.g., ~2.7 nmol/mouse) or vehicle is administered intravenously.

-

Outcome Measures: Survival is monitored over time. Bacterial load is assessed by plating peritoneal lavage fluid and blood. Cytokine levels in peritoneal fluid and plasma are measured by ELISA. Leukocyte populations in the peritoneal exudate are quantified by flow cytometry.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice

This model is used to study allergic asthma.[2]

-

Sensitization and Challenge: Mice are sensitized and challenged by intratracheal or intranasal administration of house dust mite (HDM) extract (e.g., 100 µg) on multiple days (e.g., days 0, 7, and 14).

-

RvD2 Administration: RvD2 (e.g., 100 ng) or vehicle is administered intranasally on subsequent days (e.g., days 15 and 16).

-

Outcome Measures: Bronchoalveolar lavage (BAL) fluid is collected to enumerate inflammatory cells (eosinophils, macrophages, lymphocytes). Airway hyperresponsiveness to methacholine is measured. Lung tissue is processed for histology to assess inflammation and mucus production. Cytokine levels in BAL fluid are quantified.

Zymosan-Induced Peritonitis in Mice

This is a model of sterile inflammation.[1]

-

Induction of Peritonitis: Mice are injected intraperitoneally with zymosan (a yeast cell wall component).

-

RvD2 Administration: RvD2 (e.g., 10 pg) or vehicle is co-injected with the zymosan.

-

Outcome Measures: At a specified time point (e.g., 4 hours), peritoneal exudates are collected. The total number of leukocytes and the differential count of polymorphonuclear neutrophils (PMNs) are determined.

Signaling Pathways and Mechanisms of Action

RvD2 exerts its biological functions primarily through the G protein-coupled receptor GPR18 (also designated DRV2).[4][11] Activation of this receptor initiates downstream signaling cascades that vary depending on the cell type.

GPR18-Mediated Signaling in Phagocytes

In macrophages and neutrophils, RvD2 binding to GPR18 enhances phagocytosis and bacterial clearance while dampening pro-inflammatory signaling.

RvD2 Action on Endothelial Cells

RvD2 can modulate leukocyte-endothelial interactions by stimulating the production of nitric oxide (NO) in endothelial cells, which is a key signaling molecule in vasodilation and the regulation of leukocyte adhesion.[1][12]

Experimental Workflow for Investigating RvD2 in Sepsis

The following diagram outlines a typical experimental workflow for assessing the efficacy of RvD2 in a murine sepsis model.

Conclusion

Resolvin D2 is a potent endogenous mediator with significant therapeutic potential. Its ability to control inflammation, clear infections, and promote tissue repair in a variety of in vivo settings underscores its importance in maintaining homeostasis. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pro-resolving power of RvD2. Future investigations will likely continue to unravel the intricate mechanisms of RvD2 action and expand its therapeutic applications.

References

- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resolvin D2 restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Resolvin D2 and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

Enzymatic Synthesis of Resolvin D2 from DHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and healing. RvD2 exerts potent anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the enzymatic synthesis of Resolvin D2 from its precursor, DHA, detailing the biosynthetic pathway, experimental protocols, and the downstream signaling cascade it activates.

Enzymatic Synthesis of Resolvin D2

The biosynthesis of Resolvin D2 from DHA is a multi-step enzymatic process primarily involving the sequential actions of two key lipoxygenase enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX). The pathway proceeds through the formation of specific hydroperoxy and epoxide intermediates.[1][2]

The key steps are:

-

15-Lipoxygenation of DHA: The synthesis is initiated by the action of 15-lipoxygenase, which introduces a hydroperoxy group at the 17th carbon position of DHA, forming 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[1]

-

5-Lipoxygenation of 17S-HpDHA: The intermediate 17S-HpDHA is then a substrate for 5-lipoxygenase. This enzyme catalyzes the formation of a transient 7,8-epoxide intermediate.[3][4]

-

Enzymatic Hydrolysis: The 7,8-epoxide intermediate is subsequently hydrolyzed, a reaction that can be catalyzed by epoxide hydrolases, to yield the final product, Resolvin D2 (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid).[3][4]

dot graph "Enzymatic_Synthesis_of_Resolvin_D2" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#FBBC05"]; "17S_HpDHA" [label="17S-hydroperoxy-DHA (17S-HpDHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epoxide_Intermediate" [label="7,8-epoxy-17S-HDHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RvD2 [label="Resolvin D2 (RvD2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHA -> "17S_HpDHA" [label="15-Lipoxygenase (15-LOX)"]; "17S_HpDHA" -> "Epoxide_Intermediate" [label="5-Lipoxygenase (5-LOX)"]; "Epoxide_Intermediate" -> RvD2 [label="Epoxide Hydrolase"]; } . Caption: Enzymatic synthesis pathway of Resolvin D2 from DHA.

Experimental Protocols

Synthesis of 17S-hydroperoxy-DHA (17S-HpDHA) using Soybean 15-Lipoxygenase

This protocol is adapted from methodologies utilizing soybean lipoxygenase for the specific hydroperoxidation of polyunsaturated fatty acids.

Materials:

-

Docosahexaenoic acid (DHA)

-

Soybean 15-lipoxygenase (15-sLOX)

-

Borate buffer (50 mM, pH 9.0)

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol

-

Water

-

Nitrogen gas stream

Procedure:

-

Substrate Preparation: Prepare a stock solution of DHA (e.g., 10 mM) in ethanol. Dilute the DHA stock solution in 50 mM borate buffer (pH 9.0) to a final concentration of 25–50 μM.[5]

-

Enzymatic Reaction: Initiate the reaction by adding soybean 15-lipoxygenase to the DHA solution. The exact amount of enzyme may need to be optimized, but a starting point is 2 mg of enzyme per 10 ml of substrate solution.

-

Incubation: Stir the reaction mixture at room temperature for 1 hour.[5]

-

Reduction of Hydroperoxide: To obtain the more stable hydroxy derivative (17S-HDHA) for easier handling and analysis, the hydroperoxy group can be reduced. Add a freshly prepared solution of sodium borohydride in water to the reaction mixture and incubate for an additional 30 minutes.

-

Extraction: Acidify the reaction mixture to pH ~3.5 with dilute HCl. Extract the lipid products using a C18 solid-phase extraction (SPE) cartridge.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the lipid products with methanol.

-

-

Drying and Storage: Evaporate the methanol under a stream of nitrogen gas. Store the dried 17S-HpDHA or 17S-HDHA at -80°C under an inert atmosphere.

Synthesis of Resolvin D2 from 17S-HpDHA using 5-Lipoxygenase

This part of the synthesis is more complex and often involves cell-based systems or purified recombinant enzymes. The following is a generalized protocol based on published findings.

Materials:

-

17S-hydroperoxy-DHA (17S-HpDHA)

-

Human recombinant 5-lipoxygenase (5-LOX) or a cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes - PMNs)

-

Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme.

-

Calcium chloride (CaCl₂)

-

ATP

-

Epoxide hydrolase (soluble or microsomal)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol, Water, Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Procedure:

-

Enzyme/Cell Preparation: If using recombinant 5-LOX, ensure it is active and in a suitable buffer containing co-factors like calcium and ATP. If using cells, isolate and prepare them according to standard laboratory protocols. For example, human PMNs can be isolated from fresh blood.

-

Enzymatic Reaction:

-

Incubate the 17S-HpDHA substrate with the 5-LOX enzyme or cell suspension. A cell-free system with isolated enzymes involved incubating 17S-H(p)DHA with potato 5-LOX and human recombinant soluble epoxide hydrolase (sEH).[6][7]

-

Incubations with freshly isolated PMNs have been shown to produce Resolvin D2 from 17S-H(p)DHA.[6][7]

-

Typical reaction conditions can be in a buffer like DPBS at pH 7.45 and 37°C for 30 minutes.[8]

-

-

Hydrolysis of the Epoxide: The 7,8-epoxide intermediate is often unstable. Its hydrolysis to Resolvin D2 can occur spontaneously or be facilitated by endogenous or added epoxide hydrolases. Co-incubation with a source of epoxide hydrolase (e.g., recombinant sEH) can improve the yield of Resolvin D2.[3][4]

-

Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the mixture and perform solid-phase extraction as described in Protocol 1.

-

Purification and Analysis:

-

The extracted lipids are then separated and purified by reverse-phase HPLC.

-

A typical mobile phase could be a gradient of methanol/water/acetic acid.

-

Monitor the elution profile using a UV detector, as the conjugated tetraene structure of Resolvin D2 has a characteristic UV absorbance maximum around 301 nm.[9]

-

Collect the fraction corresponding to the retention time of a synthetic Resolvin D2 standard.

-

Confirm the identity of the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectrum of Resolvin D2 will show a parent ion at m/z 375 and characteristic daughter ions.[7][8]

-

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Step 1: 15-LOX Reaction"; bgcolor="#FFFFFF"; "DHA_Substrate" [label="DHA in Buffer", fillcolor="#FBBC05"]; "15_LOX_Addition" [label="Add 15-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation_1" [label="Incubate (RT, 1h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHA_Substrate" -> "15_LOX_Addition" -> "Incubation_1"; }

subgraph "cluster_1" { label = "Step 2: 5-LOX Reaction & Hydrolysis"; bgcolor="#FFFFFF"; "17S_HpDHA_Intermediate" [label="17S-HpDHA", fillcolor="#FBBC05"]; "5_LOX_EH_Addition" [label="Add 5-LOX & Epoxide Hydrolase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation_2" [label="Incubate (37°C, 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "17S_HpDHA_Intermediate" -> "5_LOX_EH_Addition" -> "Incubation_2"; }

subgraph "cluster_2" { label = "Purification & Analysis"; bgcolor="#FFFFFF"; "SPE" [label="Solid Phase Extraction (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [label="RP-HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "SPE" -> "HPLC" -> "LC_MS"; }

"Incubation_1" -> "17S_HpDHA_Intermediate" [style=invis]; "Incubation_2" -> "SPE"; } . Caption: General experimental workflow for the enzymatic synthesis of Resolvin D2.

Quantitative Data

Quantitative data for the enzymatic synthesis of Resolvin D2 is not extensively consolidated in the literature. However, some kinetic parameters for the involved enzymes with relevant substrates have been reported.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Notes |

| Soybean 15-LOX | Docosahexaenoic Acid (DHA) | ~5-15 | Not specified | pH-dependent activity has been noted for soybean lipoxygenase.[10] |

| Human 15-LOX-1 | Docosahexaenoic Acid (DHA) | Not specified | kcat/KM = 0.36 ± 0.08 s⁻¹µM⁻¹ | Produces a mixture of products.[11] |

| Human 5-LOX | Arachidonic Acid (AA) | 17 ± 2 | kcat = 20 ± 4 s⁻¹ | Data for the natural substrate AA; kinetics with 17S-HpDHA are not readily available.[12] |

Yields: The overall yield of enzymatically synthesized Resolvin D2 is often low and highly dependent on the specific reaction conditions, enzyme purity, and efficiency of the purification process. Reports often focus on the identification and biological activity of the synthesized product rather than optimizing for high-yield production. One study using a recombinant 15S-lipoxygenase from Chlamydomonas incerta reported a one-step biocatalytic process that produced 2.91 mM (1.05 g/L) of Resolvin D5 and 2.18 mM (0.78 g/L) of Protectin DX from DHA in 90 minutes, with a total conversion yield of 79.6% (w/w), indicating that high yields are achievable with optimized enzyme systems.[13]

Resolvin D2 Signaling Pathway

Resolvin D2 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR), GPR18, also known as DRV2.[1][5] Activation of this receptor initiates a downstream signaling cascade that ultimately leads to the resolution of inflammation.

Key signaling events include:

-

Receptor Binding: RvD2 binds to GPR18 on the surface of target cells, particularly immune cells like macrophages.[1][5]

-

Gαs Protein Coupling and cAMP Production: Ligand binding to GPR18 is thought to couple to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]

-

Protein Kinase A (PKA) Activation: The elevated cAMP levels activate Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation Events: PKA activation, along with other signaling pathways initiated by GPR18, leads to the phosphorylation and activation of several downstream targets, including CREB, ERK1/2, and STAT3.[1][8]

-

Cellular Response: The activation of these signaling pathways culminates in pro-resolving cellular responses, most notably an enhancement of macrophage phagocytosis of apoptotic cells and bacteria.[1]

dot digraph "Resolvin_D2_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

RvD2 [label="Resolvin D2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR18 [label="GPR18 (DRV2) Receptor", shape=cds, style=filled, fillcolor="#FBBC05"]; Gas [label="Gαs protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="p-CREB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="p-STAT3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="p-ERK1/2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phagocytosis [label="Enhanced Phagocytosis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Inflammation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

RvD2 -> GPR18 [label="Binds to"]; GPR18 -> Gas [label="Activates"]; Gas -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> CREB; GPR18 -> STAT3 [label="Phosphorylates"]; GPR18 -> ERK [label="Phosphorylates"]; {PKA, STAT3, ERK} -> Phagocytosis; Phagocytosis -> Resolution; } . Caption: Resolvin D2 signaling pathway via the GPR18 receptor.

Conclusion

The enzymatic synthesis of Resolvin D2 from DHA offers a biomimetic approach to producing this potent pro-resolving mediator. While challenges remain in optimizing reaction conditions for high-yield production, the methodologies outlined in this guide provide a solid foundation for researchers. Understanding the intricacies of both its synthesis and its signaling pathways is paramount for harnessing the full therapeutic potential of Resolvin D2 in the development of novel treatments for inflammatory disorders. Further research into novel and more efficient enzyme systems, as well as detailed kinetic analysis of the biosynthetic enzymes, will be crucial for advancing the large-scale production of this promising molecule.

References

- 1. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchwithrowan.com [researchwithrowan.com]

- 10. Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

Resolvin D2: A Keystone Modulator of Macrophage Polarization and Inflammatory Resolution

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), in the critical process of macrophage polarization. We will delve into the signaling pathways, present quantitative data from key studies, and outline detailed experimental protocols relevant to the field.

Introduction to Macrophage Polarization and Resolvin D2

Macrophages are highly plastic innate immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.[1]

-

M1 Macrophages: Typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), high microbicidal capacity, and promotion of Th1 responses.[1][2]

-

M2 Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and immune regulation, primarily through the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.[1]

An imbalance between M1 and M2 macrophage populations is a hallmark of many chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, in part by promoting the switch of macrophages from an M1 to an M2 phenotype.[1][2] Resolvin D2 (RvD2) has emerged as a potent SPM that governs this phenotypic switch, making it a significant target for therapeutic development.[2][3]

Quantitative Effects of Resolvin D2 on Macrophage Polarization

RvD2 treatment has been shown to significantly alter the macrophage landscape, promoting a shift towards the M2 phenotype. This is evidenced by changes in specific cell markers and the cytokine milieu. The following table summarizes key quantitative data from preclinical studies.

| Experimental Model | Parameter Measured | Vehicle/Control Group | RvD2-Treated Group | P-value | Citation |

| Murine Abdominal Aortic Aneurysm (AAA) | M2 Macrophage Staining Score (Arg-1) | 1.3 ± 0.48 | 3.3 ± 0.48 | < 0.0001 | [3] |

| Murine Abdominal Aortic Aneurysm (AAA) | M1 Macrophage Staining Score (MCP-1) | 2.1 ± 0.74 | 1.4 ± 0.52 | = 0.03 | [3] |

| Murine Abdominal Aortic Aneurysm (AAA) | Macrophage Chemotactic Protein 1 (MCP-1) | Significantly Elevated | Significantly Reduced | < 0.05 | [3][4] |

| Murine Abdominal Aortic Aneurysm (AAA) | Interleukin-1β (IL-1β) | Significantly Elevated | Significantly Reduced | < 0.05 | [3][4] |

| Human Monocyte-Derived Macrophages | M2 Marker (CD206) Expression | Baseline | Increased | Not specified | [5] |

| Human Monocyte-Derived Macrophages | M2 Marker (CD163) Expression | Baseline | Increased | Not specified | [5] |

| THP-1 Monocytic Cells (LPS-stimulated) | TLR4 mRNA Expression | ~100% | ~50% (at 100 nM RvD2) | < 0.05 | [6] |

| Obese Adipose Tissue Explants | Monocyte Chemoattractant Protein-1 (MCP-1) Release | ~100% | ~60% (at 10 nM RvD2) | < 0.05 | [7] |

Resolvin D2 Signaling Pathways in Macrophages

RvD2 exerts its pro-resolving and polarizing effects by engaging with a specific G protein-coupled receptor, GPR18, also known as DRV2.[8][9] Activation of this receptor initiates a cascade of intracellular signaling events that collectively shift macrophage function from a pro-inflammatory to a pro-resolving state.

The binding of RvD2 to GPR18/DRV2 can trigger several downstream pathways:

-

cAMP/PKA Pathway: The receptor-ligand interaction often involves Gαs protein coupling, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][8]

-

STAT3 Phosphorylation: RvD2 has been shown to enhance the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in promoting M2 polarization and phagocytosis.[8][9]

-

MAPK/ERK and CREB Activation: The signaling cascade also includes the phosphorylation and activation of ERK1/2 (a member of the MAPK family) and cAMP response element-binding protein (CREB).[8][10]

These pathways converge to modulate gene expression, leading to the upregulation of M2 markers and an enhanced capacity for efferocytosis and bacterial clearance, which are hallmarks of resolving macrophages.[5][8]

References

- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. academic.oup.com [academic.oup.com]

Resolvin D2: A Technical Guide to its Core Effects on Neutrophil Trafficking and Inflammation Resolution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The resolution of inflammation is a highly orchestrated, active process essential for restoring tissue homeostasis following injury or infection. Failure of this process leads to chronic inflammation, a hallmark of numerous diseases. Neutrophils, as the first responders of the innate immune system, are central to the initiation of inflammation, but their timely removal and the cessation of their recruitment are critical for resolution. Specialized Pro-resolving Mediators (SPMs), a superfamily of endogenous lipid mediators, are key players in orchestrating this return to homeostasis. Among them, Resolvin D2 (RvD2), an omega-3 docosahexaenoic acid (DHA) derivative, has emerged as a potent regulator of neutrophil trafficking and function. This technical guide provides an in-depth analysis of the mechanisms by which RvD2 modulates neutrophil activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Resolvin D2 and its Receptor in Neutrophil Biology

Resolvin D2 is biosynthesized from DHA via the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) enzymes, often through transcellular biosynthesis involving endothelial cells and leukocytes.[1] Its potent, stereoselective actions are primarily mediated through the G-protein coupled receptor 18 (GPR18), also designated as DRV2.[2][3] GPR18 is expressed on various immune cells, including neutrophils, monocytes, and macrophages, making it a key node for pro-resolving signaling.[2][3] The binding of RvD2 to GPR18 initiates a cascade of intracellular events that collectively dampen excessive inflammatory responses and promote a switch towards a pro-resolving phenotype.

Core Effect: Modulation of Neutrophil Trafficking

RvD2 exerts precise control over neutrophil trafficking, a cornerstone of its pro-resolving function. This includes inhibiting excessive recruitment to inflammatory sites, reducing adhesion to the endothelium, and, remarkably, restoring directional migration in pathological states where neutrophil function is compromised.

Inhibition of Neutrophil Migration and Chemotaxis

RvD2 is a potent inhibitor of neutrophil infiltration into inflamed tissues.[4][5] It effectively limits chemotaxis towards pro-inflammatory signals such as the bacterial-derived peptide N-formyl-methionine-leucine-phenylalanine (fMLP) and the chemokine Interleukin-8 (IL-8).[6][7] This action is critical in preventing the over-accumulation of neutrophils, which can lead to bystander tissue damage.

Regulation of Neutrophil Adhesion

The process of neutrophil extravasation from the bloodstream into tissues is dependent on adhesion to the vascular endothelium. RvD2 has been shown to decrease leukocyte-endothelial interactions.[8] It can modulate the expression of adhesion molecules on the neutrophil surface, such as CD18 and L-selectin (CD62L), thereby reducing their ability to adhere firmly to endothelial cells and transmigrate into tissues.[5][8]

Restoration of Neutrophil Directionality in Disease

A unique and therapeutically significant action of RvD2 is its ability to restore proper neutrophil migratory function after it has been impaired by systemic insults like severe burns.[9][10] Following burn injuries, neutrophils exhibit defective chemotaxis, rendering the host susceptible to secondary infections. RvD2 treatment can reverse this phenotype, restoring both the speed and directionality of neutrophil migration towards chemoattractants.[9] This restoration is crucial for maintaining host defense while preventing aberrant inflammation.

Quantitative Data on RvD2's Effects on Neutrophils

The following tables summarize key quantitative findings from various studies, illustrating the potency and efficacy of RvD2 in modulating neutrophil functions.

Table 1: In Vitro Effects of RvD2 on Neutrophil Migration

| Parameter Measured | Cell Type | Chemoattractant | RvD2 Concentration | Observed Effect | Source |

|---|---|---|---|---|---|

| Neutrophil Migration | dHL-60 cells | 100 nM fMLP | 500 nM | ~70% reduction in migration compared to control. | [7] |

| Neutrophil Migration | Human Neutrophils | - | 1 nM | Blocks migration of neutrophils from healthy donors. | [9] |

| Restoration of Migration | Neutrophils from burned rats | fMLP | 1 nM | Restores migration speed close to normal values. | [9] |

| Average Velocity | Neutrophils from burned rats (treated in vivo) | fMLP | 25 ng/kg for 7 days | Restored velocity to 20.9 ± 7.6 μm/min (comparable to controls at 21.9 ± 7.8 μm/min). |[9] |

Table 2: In Vivo Effects of RvD2 on Neutrophil Infiltration and Sepsis

| Animal Model | RvD2 Dose | Parameter Measured | Observed Effect | Source |

|---|---|---|---|---|

| Zymosan-induced Peritonitis (Mouse) | 100 ng | Neutrophil Infiltration | Reduced PMN numbers in peritoneal exudate. | [6] |

| Cecal Ligation and Puncture (CLP) Sepsis (Mouse) | 100 ng | Neutrophil Recruitment | Decreased neutrophil recruitment. | [8] |

| CLP Sepsis (Mouse) | 100 ng | Bacterial Titers (Peritoneal) | Significantly reduced bacterial counts. | [6] |

| Burn Injury + LPS Sepsis (Rat) | 25 ng/kg for 7 days | Survival | Increased survival from 0% to 100% after LPS challenge. |[9][10] |

Signaling Pathways and Mechanisms of Action

RvD2's effects on neutrophil trafficking are mediated by specific intracellular signaling pathways initiated upon its binding to the GPR18 receptor.

The RvD2-GPR18 Signaling Axis

Binding of RvD2 to GPR18 on neutrophils and other leukocytes triggers a cascade that often involves Gαs-like proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6] Furthermore, the RvD2-GPR18 axis has been shown to modulate other critical signaling pathways, including the phosphorylation of STAT3, ERK1/2, and Akt, which collectively regulate cell migration, survival, and phagocytic functions.[6]

Beyond Trafficking: Other Pro-Resolving Functions

While controlling trafficking is a primary role, RvD2 also modulates other neutrophil functions to promote resolution:

-

Enhances Phagocytosis and Microbial Killing: RvD2 can increase the capacity of neutrophils and macrophages to phagocytose bacteria and apoptotic cells (efferocytosis).[2][6] It also boosts intracellular reactive oxygen species (ROS) generation within the phagosome, enhancing microbial killing.[6][11]

-

Regulates Apoptosis and NETosis: RvD2 can modulate the neutrophil lifespan, promoting apoptosis, which is a prerequisite for their non-inflammatory clearance by macrophages.[1][12] It has also been shown to reduce the formation of Neutrophil Extracellular Traps (NETs), which can be pro-inflammatory and thrombotic if not cleared effectively.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summarized protocols for key assays used to study the effects of RvD2 on neutrophil trafficking.

Protocol: In Vitro Neutrophil Chemotaxis Assay (Transwell System)

This assay quantifies the migration of neutrophils towards a chemoattractant.

-

Cell Preparation: Isolate human neutrophils from whole blood using a density gradient medium or use a differentiated neutrophil-like cell line (e.g., dHL-60).[7][13] Resuspend cells in an appropriate buffer (e.g., RPMI medium).

-

Pre-treatment: Incubate the neutrophil suspension with vehicle control or various concentrations of RvD2 (e.g., 1 nM - 2000 nM) for 15 minutes at 37°C.[7]

-

Assay Setup: Add a chemoattractant solution (e.g., 100 nM fMLP) to the lower wells of a 24-well plate. Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into each well.

-

Cell Loading: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period allowing for migration (e.g., 1-2 hours).

-

Quantification: Remove the inserts. Migrated cells in the lower chamber can be counted using a hemocytometer, flow cytometry, or by lysing the cells and quantifying a cellular component like lactate dehydrogenase (LDH).

Protocol: In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

This is a widely used model to study polymicrobial sepsis and the efficacy of therapeutic interventions.

-

Animal Preparation: Use adult mice (e.g., C57BL/6J) of a specific age and weight. Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

-

Surgical Procedure: Make a small midline laparotomy incision to expose the cecum. Ligate the cecum at a specified distance from the distal end (e.g., 5.0 mm) with a suture. Puncture the ligated cecum through-and-through with a specific gauge needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum. Return the cecum to the abdomen and close the incision.[6][8]

-

Treatment: Administer RvD2 (e.g., 100 ng per mouse, i.v. or i.p.) or vehicle control at a specified time point relative to the CLP surgery (e.g., 1 hour post-surgery).[8]

-

Monitoring and Endpoints:

-

Survival: Monitor animals for survival over a period of several days.

-

Bacterial Load: At specific time points (e.g., 12 or 24 hours), euthanize a cohort of mice and collect peritoneal lavage fluid and blood. Plate serial dilutions on agar plates to determine colony-forming units (CFUs).[6]

-

Leukocyte Infiltration: Use peritoneal lavage fluid to perform cell counts and differential analysis (e.g., via flow cytometry) to quantify neutrophil and macrophage numbers.[8]

-

Cytokine Analysis: Measure levels of pro- and anti-inflammatory cytokines in plasma or peritoneal fluid using methods like ELISA or multiplex arrays.[8]

-

Conclusion and Therapeutic Outlook

Resolvin D2 is a potent endogenous mediator that plays a pivotal role in orchestrating the resolution of inflammation by exerting precise control over neutrophil trafficking. Through its receptor GPR18, RvD2 inhibits excessive neutrophil infiltration, reduces adhesion, and restores directional migration in compromised states. These actions, combined with its ability to enhance microbial clearance and promote efferocytosis, prevent the collateral tissue damage associated with unchecked neutrophil activity and actively steer the immune response towards healing and homeostasis. The quantitative data underscore the sub-nanomolar to nanomolar potency of RvD2, highlighting its potential as a therapeutic agent. For drug development professionals, targeting the RvD2-GPR18 signaling axis offers a promising strategy for developing novel pro-resolving therapies for a wide range of acute and chronic inflammatory diseases where neutrophil dysregulation is a key pathological feature.

References

- 1. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D2 restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D2 restores neutrophil directionality and improves survival after burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms for Regulation of Neutrophil Apoptosis under Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D2: A Technical Guide to its Role in the Resolution of Acute Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of acute inflammation is no longer viewed as a passive process of mediator dilution but rather as an active, agonist-mediated process orchestrated by a novel superfamily of specialized pro-resolving mediators (SPMs). Among these, Resolvin D2 (RvD2), a di-hydroxy-containing docosahexaenoic acid (DHA) metabolite, has emerged as a potent immunoresolvent with significant therapeutic potential. This technical guide provides an in-depth overview of RvD2's core functions, mechanisms of action, and the experimental methodologies used to investigate its role in terminating acute inflammation.

Core Concepts: Biosynthesis and Mechanism of Action

Resolvin D2 is biosynthesized from the omega-3 fatty acid DHA through the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) in leukocytes.[1][2][3][4] Its biological actions are mediated primarily through the G protein-coupled receptor GPR18, also designated as DRV2.[1][2][5][6] The binding of RvD2 to GPR18 on immune cells, particularly macrophages and neutrophils, initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to homeostasis.

Key pro-resolving actions of RvD2 include:

-

Limiting Neutrophil Infiltration: RvD2 reduces the recruitment of neutrophils to sites of inflammation.[7][8]

-

Enhancing Phagocytosis and Efferocytosis: It stimulates macrophages to clear apoptotic cells, cellular debris, and pathogens.[1][5][9]

-

Reducing Pro-inflammatory Cytokines: RvD2 actively suppresses the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][10]

-

Promoting Macrophage Polarization: It encourages the switch of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[11][12]

Signaling Pathways of Resolvin D2

Upon binding to its receptor GPR18, RvD2 activates several downstream signaling pathways. A primary pathway involves the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][13][14] Additionally, RvD2 has been shown to stimulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt, all of which contribute to its pro-resolving functions.[1][13]

Caption: Resolvin D2 Signaling Pathway.

Data Presentation: Quantitative Effects of Resolvin D2

The following tables summarize the quantitative effects of RvD2 observed in various in vivo and in vitro experimental models.

Table 1: In Vivo Efficacy of Resolvin D2

| Model System | Species | RvD2 Dose | Outcome | Reference |

| Cecal Ligation and Puncture (CLP) | Mouse | ~2.7 nmol/mouse | >50% increase in survival, reduced hypothermia, and bacterial titers. | [1] |

| Zymosan-induced Peritonitis | Mouse | 10 pg | ~70% reduction in PMN infiltration. | [7][8] |

| UVB-induced Skin Inflammation | Mouse | 3.0 ng/mouse | Significant reduction in skin edema, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-33, IL-1β). | [15] |

| House Dust Mite-induced Allergic Airway Inflammation | Mouse | 100 ng | Decreased total cells, eosinophils, and T2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage. | [4][16] |

| Burn Injury | Rat | 25 ng/kg/day | Restored neutrophil directionality and increased survival after a septic insult. | [17] |

Table 2: In Vitro Effects of Resolvin D2

| Cell Type | Species | RvD2 Concentration | Outcome | Reference |

| Macrophages (BMDM) | Mouse | 10 nM | ~95% enhancement of E. coli phagocytosis at 100 min. | [13] |

| Macrophages | Human | 10 nM | Dose-dependently increased cAMP levels. | [13] |

| Neutrophils | Human | 10 nM | Significantly increased phagocytosis of E. coli. | [18] |

| Monocytes (THP-1) | Human | 10 nM | Dose-dependently reduced LPS-induced IL-1β expression. | [19] |

| Neutrophils (dHL-60) | Human | 500 nM | Decreased fMLP-induced migration by 30-70%. | [20] |

| Macrophages | Human | 1 nM | Enhanced phagocytosis of opsonized zymosan particles. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis